molecular formula C24H20N2O B11707375 N-benzyl-6-methyl-2-phenylquinoline-4-carboxamide

N-benzyl-6-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B11707375
M. Wt: 352.4 g/mol
InChI Key: YGUHBUJPDYEQLP-UHFFFAOYSA-N
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Description

N-benzyl-6-methyl-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research, including medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-methyl-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method involves the condensation of aniline with 2-nitrobenzaldehyde, followed by cyclization and reduction steps .

Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the benzyl and phenyl groups onto the quinoline scaffold . These reactions are typically carried out under mild conditions and offer high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of efficient catalysts and solvents, to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-methyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds. These products have diverse applications in medicinal chemistry and materials science .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-6-methyl-2-phenylquinoline-4-carboxamide include other quinoline derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of both benzyl and phenyl groups enhances its lipophilicity and membrane permeability, making it more effective in biological systems . Additionally, the methyl group at the 6-position of the quinoline ring provides steric hindrance, influencing its reactivity and selectivity in chemical reactions .

Conclusion

This compound is a compound of significant interest due to its unique structure and diverse applications. Its synthesis involves multiple steps and can be optimized for industrial production. The compound undergoes various chemical reactions, leading to the formation of valuable derivatives. Its applications in scientific research span chemistry, biology, medicine, and industry, making it a versatile and valuable compound for further study and development.

Properties

Molecular Formula

C24H20N2O

Molecular Weight

352.4 g/mol

IUPAC Name

N-benzyl-6-methyl-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C24H20N2O/c1-17-12-13-22-20(14-17)21(15-23(26-22)19-10-6-3-7-11-19)24(27)25-16-18-8-4-2-5-9-18/h2-15H,16H2,1H3,(H,25,27)

InChI Key

YGUHBUJPDYEQLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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